2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride
Overview
Description
2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride is a halogenated aromatic compound with multiple substituents on the benzene ring. This compound is characterized by the presence of bromine, chlorine, and nitro groups, as well as a sulfonyl chloride group. It is a versatile intermediate used in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The compound can be synthesized through electrophilic aromatic substitution reactions. The starting material is typically benzene or a benzene derivative, which undergoes nitration, bromination, and chlorination in a stepwise manner.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the halogenated nitrobenzene with chlorosulfonic acid (HSO3Cl) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to optimize the production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the nitro group is converted to a nitroso group or further oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 2-bromo-5-chloro-3-aminobenzene-1-sulfonyl chloride.
Substitution: Substitution reactions can occur at the halogenated positions, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Various nucleophiles, such as sodium iodide (NaI) or potassium fluoride (KF), in polar solvents.
Major Products Formed:
Oxidation: Nitroso derivatives, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or functionalized derivatives.
Scientific Research Applications
2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the nitro group is activated by the presence of oxidizing agents, leading to the formation of intermediate species that further react to produce the final products. The molecular targets and pathways involved vary depending on the application and the specific reaction conditions.
Comparison with Similar Compounds
2-Bromo-5-chloro-3-nitrobenzene-1-sulfonic acid: This compound is similar but lacks the sulfonyl chloride group.
2-Bromo-5-chloro-3-nitrobenzene: This compound has the same halogenated and nitro groups but lacks the sulfonyl group.
2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl fluoride: This compound has a fluorine atom instead of chlorine in the sulfonyl group.
Uniqueness: 2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride is unique due to its combination of multiple substituents on the benzene ring, which allows for a wide range of chemical reactions and applications. Its reactivity and versatility make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-5-chloro-3-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO4S/c7-6-4(10(11)12)1-3(8)2-5(6)15(9,13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWULEAITITGLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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